N-methyltetrahydro-2H-thiopyran-4-amine
Description
N-methyltetrahydro-2H-thiopyran-4-amine is a heterocyclic amine compound with the molecular formula C6H13NS. It is characterized by a thiopyran ring, which is a six-membered ring containing one sulfur atom. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Properties
IUPAC Name |
N-methylthian-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-7-6-2-4-8-5-3-6/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKZOGQAVBTWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCSCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyltetrahydro-2H-thiopyran-4-amine typically involves the reaction of tetrahydrothiopyran with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-methyltetrahydro-2H-thiopyran-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methyltetrahydro-2H-thiopyran-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-methyltetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-methyltetrahydro-2H-pyran-4-amine: Similar in structure but contains an oxygen atom instead of sulfur.
Tetrahydrothiopyran-4-amine: Lacks the methyl group on the nitrogen atom.
N-methylpiperidine: Contains a nitrogen atom in the ring instead of sulfur.
Uniqueness
N-methyltetrahydro-2H-thiopyran-4-amine is unique due to the presence of the sulfur atom in its ring structure, which imparts distinct chemical and physical properties compared to its oxygen or nitrogen analogs. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are required.
Biological Activity
N-methyltetrahydro-2H-thiopyran-4-amine is a heterocyclic compound with a unique sulfur-containing structure, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a tetrahydrothiopyran ring with a methyl group attached to the nitrogen atom. This structural complexity contributes to its reactivity and potential applications in medicinal chemistry.
- Molecular Formula : CHNS
- Molecular Weight : 129.24 g/mol
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to function primarily as a nucleophile in organic reactions, interacting with electrophiles to form new chemical bonds. This property is essential for its potential applications in drug development and organic synthesis.
Pharmacological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar thiopyran structures have shown antimicrobial effects against various pathogens, including bacteria and fungi.
- Neuroprotective Effects : There is ongoing research exploring its potential role in neuroprotection, particularly concerning conditions like Alzheimer's disease, where acetylcholinesterase inhibition is beneficial .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the inhibitory activity of related compounds on acetylcholinesterase (AChE), revealing that structural modifications could enhance potency against this enzyme, which is crucial in neurodegenerative diseases . While specific data on this compound is limited, its structural analogs demonstrate promising results.
- Synthesis and Biological Evaluation : The synthesis of derivatives of this compound has been explored to enhance biological activity. For instance, modifications leading to improved binding affinity for biological targets have been documented.
- Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is crucial for determining its bioavailability and therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need further investigation to establish effective dosing regimens.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Key Activity | Reference |
|---|---|---|---|
| This compound | Structure | Potential neuroprotective and antimicrobial effects | |
| 4-Methyltetrahydro-2H-thiopyran-4-amine | Structure | Antimicrobial activity | |
| N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-4-amine | Structure | Promising pharmacological properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
